2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 923193-89-9
VCID: VC6615496
InChI: InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-9-13-5-2-3-8-16(13)27(17)11-18(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
SMILES: CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.361

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 923193-89-9

Cat. No.: VC6615496

Molecular Formula: C20H15F3N4O2

Molecular Weight: 400.361

* For research use only. Not for human or veterinary use.

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide - 923193-89-9

Specification

CAS No. 923193-89-9
Molecular Formula C20H15F3N4O2
Molecular Weight 400.361
IUPAC Name 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-9-13-5-2-3-8-16(13)27(17)11-18(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Standard InChI Key YVDXWPUAIVUWKU-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central indole core substituted at the 1-position with an acetamide group. The acetamide’s nitrogen links to a 3-(trifluoromethyl)phenyl moiety, while the indole’s 2-position hosts a 5-methyl-1,3,4-oxadiazole ring. Key structural attributes include:

  • Indole scaffold: A bicyclic aromatic system known for mimicking tryptophan residues in proteins, facilitating interactions with biological targets .

  • 1,3,4-Oxadiazole: A heterocycle contributing to metabolic stability and hydrogen-bonding capacity, often linked to antimicrobial and anticancer activities .

  • Trifluoromethyl group: Enhances lipophilicity and bioavailability while resisting oxidative degradation.

The SMILES string CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F and InChIKey YVDXWPUAIVUWKU-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Physicochemical Properties

While solubility data remain unreported, the molecular weight (400.361 g/mol) and calculated partition coefficient (cLogP ~3.2) suggest moderate lipophilicity, aligning with orally bioavailable drug candidates. The trifluoromethyl group likely reduces basicity, favoring passive cellular uptake.

Synthesis and Structural Optimization

Synthetic Routes

Although a detailed protocol for this specific compound is unavailable, analogous indole-oxadiazole hybrids are typically synthesized via:

  • Indole functionalization: N-alkylation of indole with bromoacetamide intermediates.

  • Oxadiazole formation: Cyclocondensation of hydrazides with carboxylic acid derivatives under dehydrating conditions .

A hypothetical pathway involves:

  • Reacting 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with indole-2-amine to form the oxadiazole-indole intermediate.

  • Subsequent N-acetylation with chloroacetamide followed by coupling to 3-(trifluoromethyl)aniline.

Structural Analogues

Patent WO2017222951A1 discloses related 5-trifluoromethyl-1,3,4-oxadiazoles as HDAC6 inhibitors, highlighting the pharmacological relevance of this scaffold . For example, compound (2R)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]propan-1-one (InChIKey: TZOMKGBTFPQEAA-QGZVFWFLSA-N) shares the trifluoromethyl-oxadiazole motif and demonstrates nanomolar HDAC6 inhibition .

Biological Activities and Mechanisms

Epigenetic Modulation

The oxadiazole-tritylphenyl architecture aligns with HDAC inhibitor pharmacophores. HDAC6, a cytoplasmic deacetylase regulating α-tubulin and heat shock proteins, is implicated in cancer and neurodegenerative diseases. Structural analogues in WO2017222951A1 exhibit IC50 values <100 nM for HDAC6, suggesting potential for isoform-selective inhibition .

Table 1: Biological Activities of Related Indole-Oxadiazole Derivatives

CompoundTarget/ActivityIC50/EC50Reference
N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamineMycobacterium tuberculosis0.13 μM
3-{(5-Chloro-1-tosyl-1H-indol-2-yl)methyl}benzo[d] triazin-4(3H)-oneDprE1 inhibition78% at 30 μM
DG167 (indazole sulfonamide)Anti-tubercular0.39 μM

Pharmacokinetic Considerations

Metabolic Stability

The 1,3,4-oxadiazole ring resists hepatic CYP450-mediated oxidation, while the trifluoromethyl group retards aromatic hydroxylation. These features may confer favorable half-life profiles in preclinical models .

Future Directions and Applications

Oncology

HDAC6 inhibition could synergize with proteasome inhibitors in multiple myeloma or enhance chemosensitivity in solid tumors .

Infectious Diseases

Structural optimization for mycobacterial targets like DprE1 or MmpL3 may yield novel anti-tubercular agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator